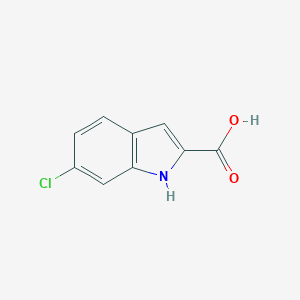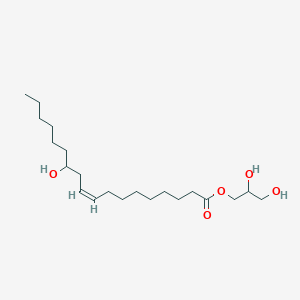
Monoricinolein
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Monoricinolein is a renewable and biodegradable surfactant derived from castor oil. It is a monoacylglycerol, specifically 2,3-dihydroxypropyl (Z)-12-hydroxyoctadec-9-enoate. This compound is notable for its excellent emulsification and lubrication properties, making it valuable in various industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: Monoricinolein can be synthesized through the glycerolysis of castor oil using imidazole-based ionic liquids as homogeneous catalysts. The optimal conditions for this reaction include a castor oil to glycerol molar ratio of 1:6, an ionic liquid load of 10%, a temperature of 180°C, and a reaction time of 3 hours . The maximum yield of this compound achieved under these conditions is approximately 75.77%, with a triacylglyceride conversion rate of 96.67% .
Industrial Production Methods: Industrial production of this compound involves the transesterification of castor oil, which contains a high percentage of ricinoleic acid. This process can be catalyzed by various lipases, including those from Candida antarctica and Rhizomucor miehei . The reaction is typically carried out in organic solvents such as toluene or diisopropyl ether, with the lipase acting as a biocatalyst .
化学反应分析
Types of Reactions: Monoricinolein undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various hydroxy and keto derivatives, while reduction can produce different alcohols .
科学研究应用
Monoricinolein has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and emulsifier in various chemical processes.
Biology: Employed in the preparation of ferroelectric liquid crystals and film-forming agents.
Medicine: Investigated for its potential use in pharmaceutical delivery systems.
Industry: Utilized in the production of biodiesel, biopolyols, and stabilizers for polyureaurethane nanoparticles
作用机制
Monoricinolein exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, facilitating emulsification and lubrication. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, enhancing the stability and functionality of emulsions and other formulations .
相似化合物的比较
Diricinolein: Another monoacylglycerol derived from castor oil, used in similar applications.
Glycerol Monostearate: A monoacylglycerol with different fatty acid composition, used as an emulsifier and thickening agent.
Glycerol Monooleate: Similar to monoricinolein but derived from oleic acid, used in food and pharmaceutical industries.
Uniqueness: this compound is unique due to its high content of hydroxyl groups, which enhances its emulsification and lubrication properties compared to other monoacylglycerols. Its renewable and biodegradable nature also makes it an environmentally friendly alternative to petrochemical-based surfactants .
属性
CAS 编号 |
141-08-2 |
|---|---|
分子式 |
C21H40O5 |
分子量 |
372.5 g/mol |
IUPAC 名称 |
2,3-dihydroxypropyl (Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C21H40O5/c1-2-3-4-11-14-19(23)15-12-9-7-5-6-8-10-13-16-21(25)26-18-20(24)17-22/h9,12,19-20,22-24H,2-8,10-11,13-18H2,1H3/b12-9-/t19-,20?/m1/s1 |
InChI 键 |
HDIFHQMREAYYJW-XGXNLDPDSA-N |
手性 SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCC(CO)O)O |
SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCC(CO)O)O |
规范 SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCC(CO)O)O |
| 141-08-2 1323-38-2 |
|
相关CAS编号 |
63502-38-5 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


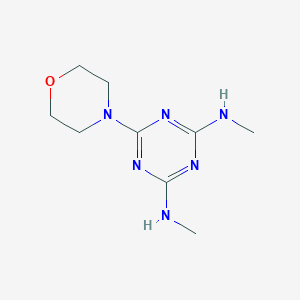
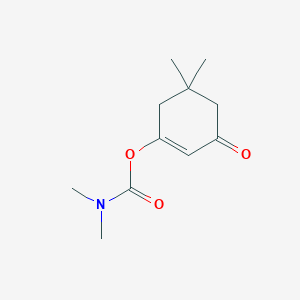
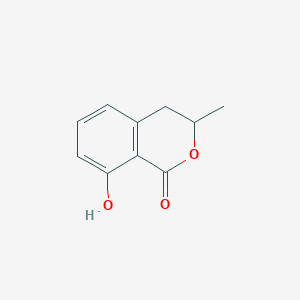
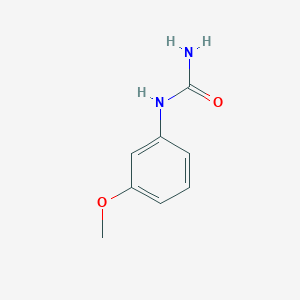
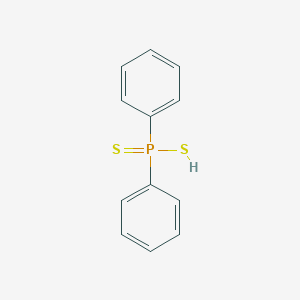
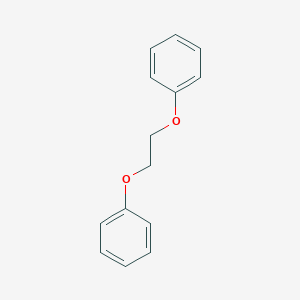
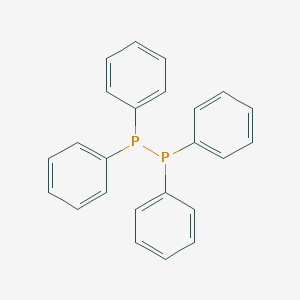
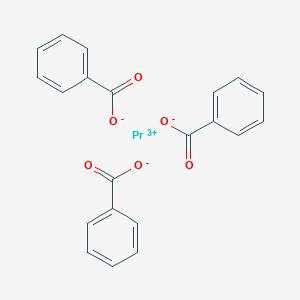
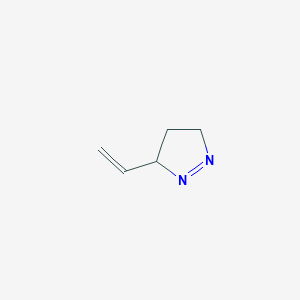
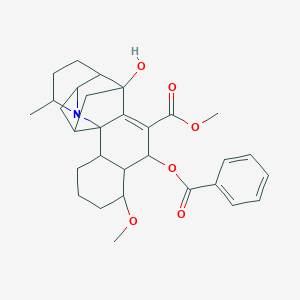
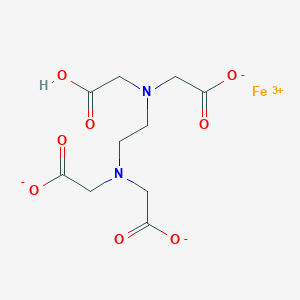
![Naphtho[8,1,2-hij]hexaphene](/img/structure/B93626.png)
![7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole](/img/structure/B93628.png)
